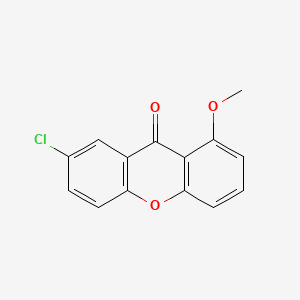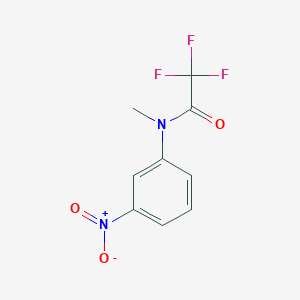
2,2,2-Trifluoro-N-methyl-N-(3-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-N-methyl-N-(3-nitrophenyl)acetamide is an organic compound with the molecular formula C9H8F3N2O3 It is characterized by the presence of trifluoromethyl and nitrophenyl groups attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-N-methyl-N-(3-nitrophenyl)acetamide typically involves the reaction of 3-nitroaniline with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate trifluoroacetylated product, which is then methylated using methyl iodide under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Trifluoro-N-methyl-N-(3-nitrophenyl)acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 2,2,2-Trifluoro-N-methyl-N-(3-aminophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Trifluoroacetic acid and 3-nitroaniline.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-N-methyl-N-(3-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-N-methyl-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl and nitrophenyl groups can modulate the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoro-N-methylacetamide: Lacks the nitrophenyl group, resulting in different chemical properties and reactivity.
N-(3-Nitrophenyl)acetamide: Lacks the trifluoromethyl group, affecting its overall stability and reactivity.
2,2,2-Trifluoro-N-methyl-N-(trifluoroacetyl)acetamide: Contains an additional trifluoroacetyl group, leading to different chemical behavior.
Uniqueness
2,2,2-Trifluoro-N-methyl-N-(3-nitrophenyl)acetamide is unique due to the combination of trifluoromethyl and nitrophenyl groups, which impart distinct chemical properties such as increased stability, reactivity, and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
32368-22-2 |
|---|---|
Molekularformel |
C9H7F3N2O3 |
Molekulargewicht |
248.16 g/mol |
IUPAC-Name |
2,2,2-trifluoro-N-methyl-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C9H7F3N2O3/c1-13(8(15)9(10,11)12)6-3-2-4-7(5-6)14(16)17/h2-5H,1H3 |
InChI-Schlüssel |
DDIJAQYOTAEQLV-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


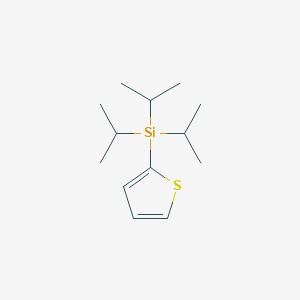
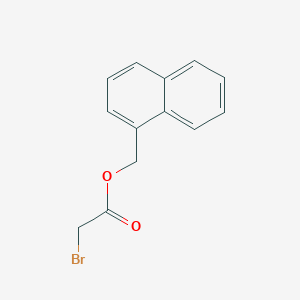


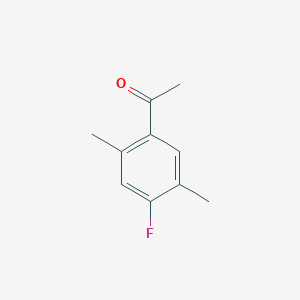
![4,7-Dichloropyrido[4,3-D]pyrimidine](/img/structure/B13984020.png)



![N-phenyl-4-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13984047.png)

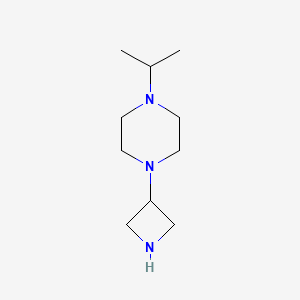
![3-Iodo-1-[(4-methoxyphenyl)methyl]pyrazole](/img/structure/B13984056.png)
